(3-Formyloxyphenyl)boronic acid chemical structure and properties
(3-Formyloxyphenyl)boronic acid chemical structure and properties
Structure, Properties, and Applications in Medicinal Chemistry
Executive Summary & Structural Clarification
Important Nomenclature Note:
The specific query requested "(3-Formyloxyphenyl)boronic acid" (implying a formate ester,
Compound Overview: 3-Formylphenylboronic acid (3-FPBA) is a bifunctional organoboron compound featuring two distinct reactive centers: a boronic acid moiety (nucleophile in cross-coupling/reversible diol binder) and a formyl (aldehyde) group (electrophile for condensation/amination). This dual reactivity makes it a linchpin in fragment-based drug discovery (FBDD) and the synthesis of glucose-responsive materials.
Physiochemical Properties & Structure
3-FPBA exists as a white to off-white crystalline powder. It acts as a Lewis acid due to the vacant p-orbital on the boron atom.
Table 1: Key Technical Specifications
| Property | Value | Notes |
| IUPAC Name | (3-Formylphenyl)boronic acid | |
| CAS Number | 87199-16-4 | Distinct from 4-isomer (87199-17-5) |
| Molecular Formula | ||
| Molecular Weight | 149.94 g/mol | |
| Melting Point | 237–242 °C | May vary with anhydride content |
| pKa | ~8.6 | Boronate anion formation |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in cold water |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; forms boroxines |
Structural Reactivity Map
The following diagram illustrates the dual-reactivity logic of 3-FPBA, separating the Boron-centered reactivity from the Carbon-centered (aldehyde) reactivity.
Caption: Dual-reactivity map of 3-FPBA showing orthogonal reaction pathways for the boronic acid and aldehyde moieties.
Applications in Drug Discovery & Synthesis
A. Reversible Covalent Inhibition
Boronic acids are unique in medicinal chemistry because they can form reversible covalent bonds with nucleophilic serine or threonine residues in enzyme active sites (e.g., Proteasome inhibitors like Bortezomib). 3-FPBA serves as a fragment core; the aldehyde allows for the attachment of "tail" groups to probe the S1/S2 pockets, while the boronic acid engages the catalytic nucleophile.
B. Glucose-Responsive Polymers (Smart Materials)
3-FPBA is widely used to synthesize glucose-responsive insulin delivery systems. The boronic acid moiety exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[1]
-
Mechanism: At physiological pH, the boronic acid binds to glucose (1,2-diols), shifting the equilibrium to the charged anionic state. This increase in hydrophilicity causes the polymer matrix to swell, releasing the encapsulated payload (e.g., insulin).
Experimental Protocols
These protocols are designed to be self-validating. The success of the reaction is determined by the disappearance of the specific spectroscopic signature of the starting material (e.g., the aldehyde peak in NMR).
Protocol 1: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of Biaryl-3-carbaldehydes.
Rationale: The aldehyde group is electron-withdrawing, which can slightly deactivate the boronic acid toward transmetallation. Therefore, a specialized base/solvent system is often required to prevent protodeboronation.
Reagents:
-
3-FPBA (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with Aryl Bromide, 3-FPBA, and Base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add Pd catalyst quickly under positive Argon flow.
-
Reaction: Seal and heat to 80–90°C for 4–12 hours.
-
Checkpoint: Monitor via TLC/LCMS. Look for consumption of Aryl Bromide.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography. (Note: The aldehyde product is often less polar than the boronic acid).
Protocol 2: Reductive Amination (Aldehyde Functionalization)
Target: Converting the formyl group to a secondary amine while preserving the boronic acid.
Rationale: Standard reducing agents like
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3-FPBA (1.0 equiv) and Amine (
, 1.1 equiv) in MeOH or DCE. -
Activation: Add catalytic Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 1 hour.
-
Reduction: Cool to 0°C. Add
(1.5 equiv) portion-wise. -
Quench: Stir at Room Temp for 12 hours. Quench with saturated
. -
Extraction: Extract with DCM. (Note: Boronic acids can be amphiphilic; pH adjustment may be needed to keep the boron species neutral for organic extraction).
Handling & Stability Logic
The Boroxine Cycle (Self-Validation of Purity): Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).
-
Observation: A "pure" sample of 3-FPBA may show a melting point depression or variable NMR integration due to boroxine content.
-
Correction: This is reversible. In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the monomeric acid in situ.
-
Storage: Store under Nitrogen at 4°C. If the solid turns yellow, it indicates oxidation of the aldehyde to a carboxylic acid (3-carboxyphenylboronic acid), which is an irreversible impurity.
Caption: Stability cycle of 3-FPBA. Boroxine formation is reversible; oxidation is not.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).
-
Brooks, W. L., & Sumerlin, B. S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews.
-
PubChem. "Compound Summary: (3-Formylphenyl)boronic acid."[2][3] National Library of Medicine.
-
Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances." MedChemComm.
